molecular formula C26H26ClN5O2 B11457827 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B11457827
M. Wt: 476.0 g/mol
InChI Key: QHJRQJPYCGKOAV-UHFFFAOYSA-N
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Description

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a quinoline core, a piperidine ring, and an imidazole moiety

Preparation Methods

The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, involving formaldehyde and secondary amines.

    Attachment of the Imidazole Moiety: The imidazole group can be introduced through a nucleophilic substitution reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be performed using hydrogenation or metal hydrides, potentially reducing the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols, leading to a variety of derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its complex structure.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]piperidine-3-carboxamide can be compared with other similar compounds:

    Similar Compounds: Compounds like 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(benzyloxy)carbonyl]amino-3-phenylpropanoate share structural similarities.

    Uniqueness: The presence of the imidazole moiety and the specific arrangement of functional groups make this compound unique, potentially offering distinct biological activities and applications.

Properties

Molecular Formula

C26H26ClN5O2

Molecular Weight

476.0 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C26H26ClN5O2/c27-19-8-9-22-21(13-19)23(17-5-2-1-3-6-17)24(26(34)31-22)32-12-4-7-18(15-32)25(33)29-11-10-20-14-28-16-30-20/h1-3,5-6,8-9,13-14,16,18H,4,7,10-12,15H2,(H,28,30)(H,29,33)(H,31,34)

InChI Key

QHJRQJPYCGKOAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NCCC5=CN=CN5

Origin of Product

United States

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